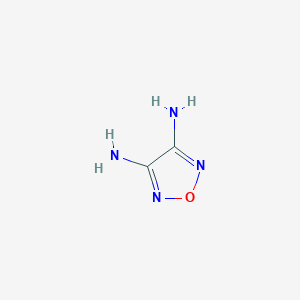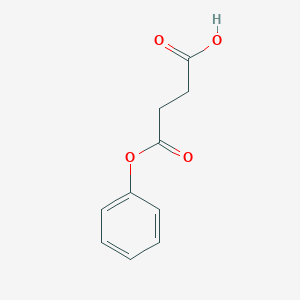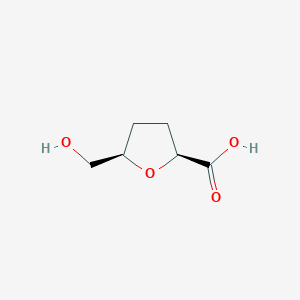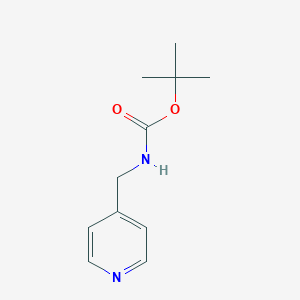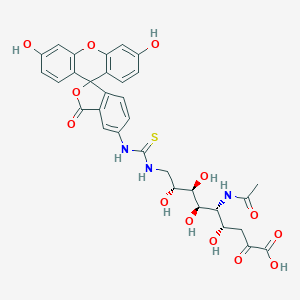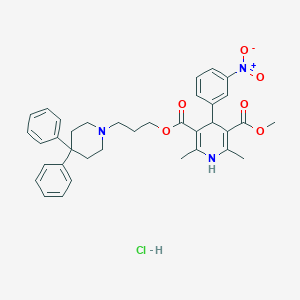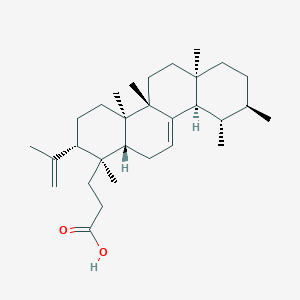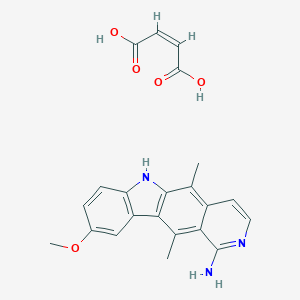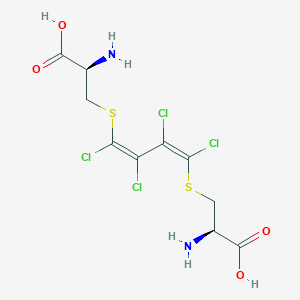
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene, also known as DCB-45, is a compound that has been extensively studied for its potential applications in scientific research. DCB-45 is a synthetic compound that has been synthesized using various methods.
科学研究应用
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is in the field of cancer research. Studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has potent anti-cancer properties and can induce apoptosis in cancer cells. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is not fully understood. However, studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene can induce oxidative stress in cells, leading to the activation of various signaling pathways. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has also been shown to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation.
生化和生理效应
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to have various biochemical and physiological effects. Studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene can induce apoptosis in cancer cells, inhibit cell growth and proliferation, and induce oxidative stress in cells. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has also been shown to have neuroprotective properties and can protect neurons from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene in lab experiments is its potent anti-cancer properties. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to induce apoptosis in cancer cells at low concentrations, making it a promising candidate for the development of anti-cancer drugs. However, one of the main limitations of using 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene in lab experiments is its toxicity. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to be toxic to cells at high concentrations, making it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene. One of the most promising directions is the development of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene-based anti-cancer drugs. Studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has potent anti-cancer properties and can induce apoptosis in cancer cells at low concentrations. Another future direction is the study of the neuroprotective properties of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to protect neurons from oxidative damage, making it a promising candidate for the development of drugs for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene and its potential applications in scientific research.
Conclusion
In conclusion, 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is a synthetic compound that has been extensively studied for its potential applications in scientific research. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been synthesized using various methods and has been shown to have potent anti-cancer properties and neuroprotective properties. However, 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is also toxic to cells at high concentrations, making it difficult to use in certain experiments. Further studies are needed to fully understand the mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene and its potential applications in scientific research.
合成方法
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been synthesized using various methods. One of the most common methods involves the reaction of trichloroethylene with cysteine in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene. Other methods involve the reaction of tetrachloroethylene with cysteine or the reaction of 1,2,3,4-tetrachlorobutadiene with cysteine.
属性
CAS 编号 |
115664-53-4 |
|---|---|
产品名称 |
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene |
分子式 |
C10H12Cl4N2O4S2 |
分子量 |
430.2 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H12Cl4N2O4S2/c11-5(7(13)21-1-3(15)9(17)18)6(12)8(14)22-2-4(16)10(19)20/h3-4H,1-2,15-16H2,(H,17,18)(H,19,20)/b7-5+,8-6+/t3-,4-/m0/s1 |
InChI 键 |
JVHYQPPBPDCVPV-MGMDGDQGSA-N |
手性 SMILES |
C(S/C(=C(/Cl)\C(=C(\Cl)/SC[C@H](N)C(=O)O)\Cl)/Cl)[C@H](N)C(=O)O |
SMILES |
C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl |
规范 SMILES |
C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl |
同义词 |
1,4-(bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene 1,4-BCTB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



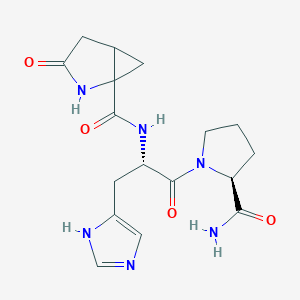
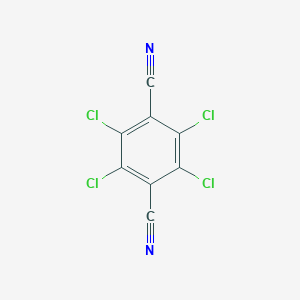
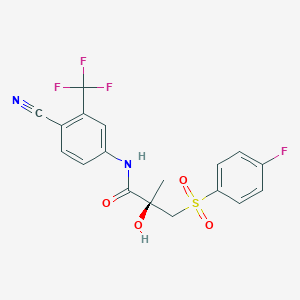
![5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol](/img/structure/B49081.png)
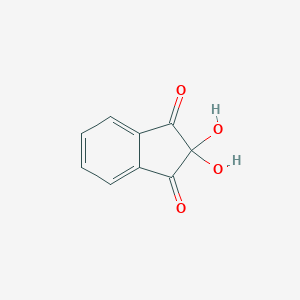
![4-[3-(4-Phenylphenyl)propyl]morpholine](/img/structure/B49089.png)
